molecular formula C8H8N2O2S2 B10957148 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole

4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole

Cat. No.: B10957148
M. Wt: 228.3 g/mol
InChI Key: RRZMXBZLHLUURI-UHFFFAOYSA-N
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Description

4-METHYL-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE is a heterocyclic compound that contains both pyrazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE typically involves the reaction of 4-methyl-1H-pyrazole with 2-thiophenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfone compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-METHYL-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is explored for its electronic and optical properties, making it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 4-METHYL-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-(2-THIENYL)-1H-PYRAZOLE: Similar structure but lacks the sulfone group.

    2-METHYL-4-(1H-PYRAZOL-1-YL)BENZALDEHYDE: Contains a pyrazole moiety but with different substituents.

Uniqueness

4-METHYL-1H-PYRAZOL-1-YL (2-THIENYL) SULFONE is unique due to the presence of both pyrazole and thiophene rings linked by a sulfone group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

4-methyl-1-thiophen-2-ylsulfonylpyrazole

InChI

InChI=1S/C8H8N2O2S2/c1-7-5-9-10(6-7)14(11,12)8-3-2-4-13-8/h2-6H,1H3

InChI Key

RRZMXBZLHLUURI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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